Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate
Description
The compound features a piperidine ring substituted at the 3-position with a (3-hydroxypropoxy)methyl group and a benzyl carboxylate at the 1-position. This substitution pattern introduces a hydrophilic hydroxypropoxy chain, which likely enhances solubility and influences biological interactions compared to simpler esters or hydrophobic substituents.
Properties
IUPAC Name |
benzyl 3-(3-hydroxypropoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c19-10-5-11-21-13-16-8-4-9-18(12-16)17(20)22-14-15-6-2-1-3-7-15/h1-3,6-7,16,19H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKPOOGGVAENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)COCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure of Halo-Hydroxypentylamine Salts
As demonstrated in CN106432059A, 5-halo-2-hydroxypentylamine salts undergo cyclization in aqueous base to yield 3-hydroxypiperidine. For example, treatment of 5-chloro-2-hydroxypentylamine hydrochlorate with sodium hydroxide at 40–50°C affords 3-hydroxypiperidine in 85% yield. Subsequent hydroxymethylation at the 3-position remains unexplored in the literature but could involve:
Pyridine Reduction Pathways
N-Benzyl-3-hydroxypiperidine derivatives are synthesized via pyridinium salt reduction, as outlined in Indian Patent 23983. For instance, 3-hydroxypyridine reacts with benzyl chloride in toluene, forming a pyridinium intermediate that is reduced with sodium borohydride to yield N-benzyl-3-hydroxypiperidine (80% yield). Adapting this method, 3-hydroxymethylpyridine could be reduced to 3-hydroxymethylpiperidine, followed by Cbz protection.
The introduction of the (3-hydroxypropoxy)methyl side chain necessitates a hydroxymethyl intermediate at the piperidine’s 3-position. Two principal methodologies are viable:
Williamson Ether Synthesis
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Activation of Hydroxymethyl : Conversion of the 3-hydroxymethyl group to a tosylate or mesylate using tosyl chloride/methanesulfonyl chloride in dichloromethane with triethylamine.
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Alkylation with 3-Hydroxypropanol : Reaction of the tosylate with sodium 3-hydroxypropanoxide in THF at reflux yields the ether linkage. Protecting the hydroxyl group of 3-hydroxypropanol as a tert-butyldimethylsilyl (TBS) ether prior to alkylation prevents side reactions.
Example Protocol :
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Step 1 : Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) is treated with TsCl (1.2 eq) and Et3N (2.0 eq) in DCM at 0°C for 2 hours.
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Step 2 : The tosylate intermediate is reacted with TBS-protected 3-hydroxypropanol (1.5 eq) and NaH (1.5 eq) in THF at 60°C for 12 hours.
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Step 3 : Deprotection with tetrabutylammonium fluoride (TBAF) in THF affords the target compound.
Epoxide Ring-Opening
Epichlorohydrin serves as a three-carbon synthon for the propoxy chain. Reaction of 3-hydroxymethylpiperidine with epichlorohydrin under basic conditions (e.g., NaOH) opens the epoxide, forming a 3-hydroxypropoxy linkage. Subsequent Cbz protection completes the synthesis.
Cbz Protection of the Piperidine Nitrogen
Protection of the piperidine nitrogen is typically performed early in the synthesis to prevent undesired side reactions. Benzyl chloroformate (Cbz-Cl) is employed in the presence of a base such as sodium carbonate or triethylamine.
Representative Procedure :
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3-((3-Hydroxypropoxy)methyl)piperidine (1.0 eq) is dissolved in dichloromethane and cooled to 0°C.
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Cbz-Cl (1.1 eq) and Et3N (2.0 eq) are added dropwise, and the reaction is stirred for 4 hours at room temperature.
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The product is purified via column chromatography (SiO2, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Pyridine Reduction | 3-Hydroxymethylpyridine | Benzylation, NaBH4 reduction, Cbz protection | 60–70% | Short sequence, scalable | Limited commercial availability of starting material |
| Ring-Closure | 5-Chloro-2-hydroxypentylamine | Cyclization, hydroxymethylation, Cbz protection | 50–65% | Uses inexpensive precursors | Multi-step, moderate regioselectivity |
| Williamson Ether | 3-Hydroxymethylpiperidine | Tosylation, alkylation, deprotection | 70–80% | High yielding, reliable | Requires protective group chemistry |
Characterization and Analytical Data
Critical spectroscopic data for this compound includes:
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1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH2Ph), 3.90–3.85 (m, 2H, OCH2), 3.60–3.55 (m, 2H, CH2OH), 3.40–3.30 (m, 2H, NCH2), 2.80–2.70 (m, 1H, piperidine-H), 1.90–1.50 (m, 6H, piperidine-CH2).
Industrial-Scale Considerations
Large-scale synthesis demands cost-effective reagents and minimal purification steps. The ring-closure method using 5-chloro-2-hydroxypentylamine (CN106432059A) is advantageous due to low raw material costs and high conversion rates. However, the Williamson ether approach offers higher yields and is preferred for GMP manufacturing .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
Oxidation: Formation of benzyl 3-((3-carboxypropoxy)methyl)piperidine-1-carboxylate.
Reduction: Formation of benzyl 3-((3-hydroxypropyl)methyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural features allow it to be modified to enhance biological activity or selectivity for specific targets.
The compound exhibits various biological activities, making it a candidate for drug development:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease. In vitro studies indicate that it can reduce amyloid beta peptide aggregation, a key factor in Alzheimer's pathology .
- Antioxidant Properties : The compound demonstrates moderate antioxidant activity, which helps reduce oxidative stress markers in cell cultures exposed to amyloid beta. This suggests a protective role against neuroinflammation and neuronal damage.
- Cell Viability Enhancement : In studies involving astrocytes treated with amyloid beta, the compound improved cell viability, indicating potential neuroprotective effects.
Drug Development
The unique structure of this compound positions it as a promising scaffold for developing new pharmacological agents targeting various conditions:
- Cancer Research : Preliminary studies suggest that derivatives of benzyl piperidine compounds exhibit antiproliferative activity against breast and ovarian cancer cells, with IC50 values indicating significant potency . Further optimization of these compounds could lead to more effective cancer therapies.
- Neurological Disorders : Given its ability to modulate neurotransmitter systems and inhibit key enzymes involved in neurodegeneration, this compound may be further explored for treating conditions such as Alzheimer's disease and other cognitive disorders .
Case Study 1: Alzheimer’s Disease Research
A study focused on the effects of this compound on amyloid beta aggregation revealed that the compound significantly inhibited the formation of amyloid plaques in vitro. This finding supports its potential use as a therapeutic agent in Alzheimer's disease management.
Case Study 2: Anticancer Activity
In a comparative study assessing various benzyl piperidine derivatives, this compound showed notable antiproliferative effects against MDA-MB-231 breast cancer cells. The study highlighted the importance of structural modifications in enhancing the compound's efficacy against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxypropoxy moiety and piperidine ring play crucial roles in its binding affinity and selectivity towards the target molecules. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Hydrophilicity : The 3-hydroxypropoxy group in the target compound introduces a longer hydrophilic chain compared to simpler substituents like ethoxy esters (e.g., ) or hydroxymethyl groups (e.g., ). This may enhance aqueous solubility and reduce lipid affinity, impacting pharmacokinetics.
- Bioactivity: Amino-substituted analogs (e.g., ) may exhibit enhanced binding to biological targets (e.g., enzymes, receptors) due to hydrogen-bonding capabilities.
Physicochemical and Stability Profiles
- Stability : Compounds with tert-butoxycarbonyl (Boc) protection (e.g., ) are designed for synthetic stability during multi-step reactions. In contrast, the hydroxypropoxy group in the target compound lacks such protection, suggesting it may require specific storage conditions (e.g., inert atmosphere) to prevent oxidation.
- Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol (based on analogs like ), placing it in a range typical for small-molecule drugs.
Biological Activity
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a benzyl group and a hydroxypropoxy moiety. The synthesis typically involves:
- Nucleophilic Substitution : Benzyl chloride reacts with piperidine in the presence of a base to form N-benzylpiperidine.
- Alkylation : N-benzylpiperidine is alkylated with 3-hydroxypropyl bromide.
- Esterification : The final product is obtained through esterification with chloroformate.
These steps yield the target compound, which is crucial for subsequent biological evaluations.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly in the nervous system. It may modulate neurotransmitter receptors and influence signaling pathways related to cognitive and neurological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of piperidine compounds can inhibit the growth of cancer cells, including breast and ovarian cancer lines, with IC50 values demonstrating significant potency .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways associated with neurotransmission and potentially providing therapeutic effects for neurological disorders .
Case Studies
- Anticancer Activity : A study on similar benzoylpiperidine derivatives indicated notable antiproliferative activity against human cancer cell lines (IC50 values ranging from 19.9 to 75.3 µM) . This suggests that this compound could possess similar properties.
- Mechanistic Studies : In vitro studies demonstrated that compounds with similar structures could inhibit specific enzymes linked to cancer progression, further supporting the potential use of this compound in cancer therapy .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Antiproliferative | 19.9 - 75.3 | MDA-MB-231, MCF-7 |
| Enzyme Inhibition | Varies | GABA-AT |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. Key steps include:
- Coupling Reactions : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents with triethylamine (TEA) as a base to facilitate carbamate or ester bond formation .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for high purity (>95%).
- Optimization : Continuous flow reactors can enhance scalability and reduce side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry and functional group integration (e.g., benzyl, hydroxypropoxy, and piperidine signals) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer :
- Comparative Assays : Standardize in vitro assays (e.g., receptor binding or enzyme inhibition) across studies to minimize variability .
- Structural Analysis : Use X-ray crystallography or molecular docking to correlate stereochemical differences (e.g., R/S configurations) with activity disparities .
- Meta-Analysis : Aggregate data from multiple sources and apply statistical models (e.g., ANOVA) to identify trends .
Q. What strategies mitigate instability of this compound under physiological or extreme storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
- Formulation : Use lyophilization for long-term storage or buffer systems (pH 7.4) to prevent hydrolysis of ester groups .
- Light Sensitivity : Store in amber vials at 2–8°C to avoid photodegradation .
Q. How can the compound’s interactions with biological targets (e.g., receptors or enzymes) be systematically evaluated?
- Methodological Answer :
- In Silico Screening : Perform molecular dynamics simulations to predict binding affinities to targets like GPCRs or kinases .
- In Vitro Assays : Use surface plasmon resonance (SPR) or fluorescence polarization for kinetic analysis of ligand-receptor interactions .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the piperidine ring) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How should discrepancies in toxicological profiles between similar compounds be addressed?
- Methodological Answer :
- Risk Assessment : Cross-reference safety data sheets (SDS) for analogs (e.g., benzyl piperidine carboxylates) and conduct acute toxicity assays in cell lines (e.g., HepG2) .
- Metabolite Profiling : Use LC-MS to identify toxic degradation products (e.g., reactive aldehydes) that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
